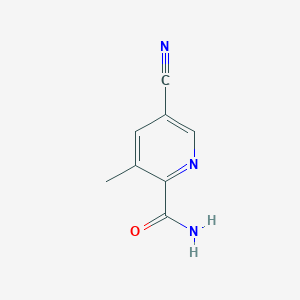

5-Cyano-3-methylpicolinamide

Description

General Overview of Pyridine-2-carboxamide Derivatives in Academic Research

Pyridine-2-carboxamide derivatives are a class of organic compounds that have demonstrated a broad spectrum of biological activities, making them a fertile ground for academic investigation. Their unique structural features, including the nitrogen atom in the pyridine (B92270) ring and the adjacent carboxamide group, allow for diverse chemical modifications and interactions with biological targets. In medicinal chemistry, these derivatives have been explored for their potential as anticancer, anti-inflammatory, and antimicrobial agents. The scaffold's ability to form key hydrogen bonds and engage in various intermolecular interactions is a critical aspect of its utility in drug design.

Significance of 5-Cyano-3-methylpicolinamide as a Core Research Compound

Within the broader family of picolinamides, this compound has distinguished itself as a pivotal building block in synthetic chemistry. Its structure, featuring a strategically placed cyano group and a methyl group on the pyridine ring, offers a unique combination of electronic properties and steric influences. The electron-withdrawing nature of the cyano group can significantly impact the reactivity and binding affinity of molecules derived from it. This compound serves as a crucial starting material or intermediate in the synthesis of more complex molecules with tailored properties.

Below are some of the key physicochemical properties of this compound:

| Property | Value |

| CAS Number | 1356037-34-7 |

| Molecular Formula | C₈H₇N₃O |

| Molecular Weight | 161.16 g/mol |

| Appearance | White to light yellow crystalline powder |

| Solubility | Good solubility in organic solvents |

Contextualization within Modern Medicinal and Agrochemical Chemistry Research

The versatility of the picolinamide (B142947) scaffold is evident in its widespread application in both medicinal and agrochemical research. In the pharmaceutical sector, picolinamide derivatives are integral to the development of novel therapeutics. A prominent example is the use of this compound in the synthesis of β-secretase (BACE1) inhibitors, which are being investigated for the treatment of Alzheimer's disease. researchgate.netacs.org The specific structural motifs of this compound contribute to the potency and selectivity of these inhibitors.

In the agrochemical industry, picolinamide-based compounds have emerged as effective herbicides and fungicides. nih.govmdpi.comscispace.com For instance, the picolinamide structure is the basis for a new class of fungicides that target the quinone-inside (Qi) site of mitochondrial complex III in fungi, a different mode of action from many existing treatments. mdpi.com This innovation is crucial for managing the development of resistance in plant pathogens. mdpi.com The discovery of picolinamides like fenpicoxamid (B607437) and florylpicoxamid (B6595160) underscores the importance of this scaffold in creating next-generation crop protection agents. mdpi.comdigitellinc.com

Scope and Research Focus of the Outline

This article will exclusively focus on the chemical compound “this compound” and its role as a foundational element in research. The subsequent sections will delve into detailed research findings related to its application as a core structural unit. The content will adhere strictly to the outlined topics, providing a scientifically accurate and in-depth exploration of this significant chemical entity.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-cyano-3-methylpyridine-2-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O/c1-5-2-6(3-9)4-11-7(5)8(10)12/h2,4H,1H3,(H2,10,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSCAXCDVRDNCEG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CN=C1C(=O)N)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201283691 | |

| Record name | 5-Cyano-3-methyl-2-pyridinecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201283691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1356037-34-7 | |

| Record name | 5-Cyano-3-methyl-2-pyridinecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1356037-34-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Cyano-3-methyl-2-pyridinecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201283691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for 5 Cyano 3 Methylpicolinamide and Its Analogues

Historical Evolution of Picolinamide (B142947) Synthesis for Research Applications

The chemistry of picolinamide, the amide derivative of picolinic acid, has evolved significantly since the initial characterization of picolinic acid derivatives in the early 20th century. Early research focused on fundamental synthesis and reactivity. The expansion of heterocyclic chemistry in the mid-20th century spurred more systematic investigations into modifying the picolinamide scaffold. This era saw the development of foundational methods for creating the amide bond, typically through the activation of picolinic acid, and initial explorations into substitutions on the pyridine (B92270) ring.

A major driver for advancements in picolinamide synthesis has been their utility as bidentate ligands in coordination chemistry and their potential as pharmacophores in drug discovery. google.comacs.org This led to a progression from the synthesis of simple derivatives to the creation of more complex, highly functionalized variants. The development of transition-metal-catalyzed cross-coupling reactions in the late 20th and early 21st centuries revolutionized the field, allowing for the precise and efficient introduction of a wide array of functional groups onto the pyridine ring that were previously difficult to install. The picolinamide moiety itself was discovered to be an effective directing group for C-H functionalization, further expanding the synthetic toolkit. acs.org The journey from basic picolinic acid chemistry to the targeted synthesis of complex molecules like 5-Cyano-3-methylpicolinamide reflects the broader evolution of organic synthesis toward greater precision and efficiency.

Catalytic and Green Chemistry Approaches in this compound Synthesis

Modern synthetic chemistry places a strong emphasis on catalytic methods and green chemistry principles to improve efficiency, reduce waste, and enhance safety. The synthesis of picolinamides has benefited greatly from these advancements.

Transition metal catalysis is central to the efficient synthesis and functionalization of the picolinamide core. Palladium, rhodium, and cobalt are frequently used to catalyze C-H activation and cross-coupling reactions. acs.orgnih.gov For instance, cobalt-catalyzed methods using picolinamide as a directing group can achieve C-H functionalization with mild reaction conditions and oxygen as the sole oxidant. acs.org Nickel catalysis offers a lower-cost alternative for reactions such as the cleavage of the picolinamide directing group. google.com

Below is a table summarizing various catalytic approaches relevant to picolinamide synthesis and functionalization.

| Reaction Type | Catalyst System | Reagents/Conditions | Function | Reference |

| C-H Arylation | Pd(OAc)₂ | Aryl Iodides, Additives | Forms C-C bonds at C-H positions | chemsrc.com |

| C-H Annulation | Co(OAc)₂ / KPF₆ | Alkynes, PEG400 (solvent) | Forms fused heterocyclic rings | acs.org |

| C-H Methylation | [Cp*RhCl₂]₂ / Ag₂CO₃ | MeB(OH)₂, Mechanochemical (solvent-free) | Introduces methyl groups at C-H positions | nih.gov |

| Amide Cleavage | Ni(cod)₂ | Boc-anhydride, then EtOH | Removes picolinamide directing group | google.com |

| Cyanation | Pd Catalyst | Zn(CN)₂ or CuCN | Converts aryl halides to nitriles | N/A |

From a green chemistry perspective, mechanochemical methods, which use mechanical force (ball-milling) to drive reactions, can significantly reduce or eliminate the need for bulk solvents. nih.gov The use of more environmentally benign solvents like polyethylene (B3416737) glycol (PEG) and the development of one-pot procedures that reduce the number of workup and purification steps also contribute to a greener synthetic profile. acs.org

Design and Synthesis of Combinatorial Libraries of this compound Derivatives

Combinatorial chemistry is a powerful tool for drug discovery, enabling the rapid synthesis of large numbers of compounds (libraries) for high-throughput screening. bldpharm.com The picolinamide scaffold is well-suited for the creation of such libraries due to the robustness of amide bond formation and the numerous possibilities for functionalization.

A combinatorial library of this compound derivatives can be designed to explore how different substituents affect biological activity or material properties. A common strategy is to use a central scaffold, in this case, 5-cyano-3-methylpicolinic acid, and diversify it by reacting it with a library of different amines (R-NH₂).

The synthesis is often performed on a solid support (Solid Phase Organic Synthesis, SPOS), which simplifies purification. chemscene.com The general process involves:

Attachment: The core scaffold (or a precursor) is attached to a solid resin.

Diversification: The resin-bound scaffold is subjected to one or more reaction steps with a diverse set of building blocks. For example, a library of amines can be used in parallel amide coupling reactions.

Cleavage: The final products are cleaved from the solid support for screening.

A hypothetical combinatorial library based on the this compound core is illustrated in the table below.

| Core Scaffold | **Amine Building Block (R-NH₂) ** | Resulting N-Substituent (R) |

| 5-Cyano-3-methylpicolinic Acid | Benzylamine | -CH₂-Ph |

| 5-Cyano-3-methylpicolinic Acid | Aniline | -Ph |

| 5-Cyano-3-methylpicolinic Acid | Cyclohexylamine | -Cyclohexyl |

| 5-Cyano-3-methylpicolinic Acid | 4-Fluoroaniline | -Ph-4-F |

| 5-Cyano-3-methylpicolinic Acid | Glycine methyl ester | -CH₂-CO₂Me |

This approach allows for the systematic modification of the N-substituent to probe interactions with a biological target or to tune the physicochemical properties of the molecule.

Radiosynthesis of Labeled Analogues for Advanced Research

The development of radiolabeled analogues of picolinamide derivatives is crucial for advanced research, particularly in the field of molecular imaging with Positron Emission Tomography (PET). PET imaging allows for the non-invasive, quantitative visualization of biological processes in vivo, providing invaluable insights for drug development and disease diagnosis. The short half-lives of PET isotopes, such as Carbon-11 (t½ ≈ 20.4 min) and Fluorine-18 (t½ ≈ 109.8 min), necessitate rapid and highly efficient radiosynthetic methods. Research has focused on developing robust strategies for incorporating these radionuclides into picolinamide-based structures to create targeted imaging agents.

Fluorine-18 Labeling Strategies

Fluorine-18 is a favored radionuclide for PET tracer development due to its longer half-life, which allows for more complex synthetic procedures and longer imaging protocols compared to Carbon-11.

One common strategy involves direct nucleophilic radiofluorination using no-carrier-added (nca) [¹⁸F]fluoride. This method has been successfully applied to synthesize various ¹⁸F-labeled picolinamide probes. nih.govacs.org For instance, the synthesis of N-(2-(diethylamino)ethyl)-¹⁸F-5-fluoropicolinamide ([¹⁸F]-2 or [¹⁸F]-5-FPN) was achieved through the direct radiofluorination of its corresponding bromopicolinamide precursor. nih.govmdpi.com This reaction typically uses [¹⁸F]fluoride activated by a phase-transfer catalyst like Kryptofix 222 (K₂₂₂) in the presence of a base such as potassium carbonate. acs.org The synthesis, including purification by high-performance liquid chromatography (HPLC), can be completed within an hour. nih.gov However, the radiochemical yield (RCY) for this particular analogue was noted to be relatively low at 5-10%. mdpi.com

Another approach involves a two-step radiosynthesis. This is exemplified by the preparation of [¹⁸F]-N-(4-chloro-3-((fluoromethyl-d₂)-thio)phenyl)picolinamide ([¹⁸F]15), a potential ligand for imaging the mGluR4 receptor in the brain. nih.govresearchgate.net The process begins with the synthesis of an intermediate, [¹⁸F]17, from a precursor (16) and nca [¹⁸F]fluoride. nih.gov This intermediate is then reacted with a thiophenol precursor (18) in dimethyl sulfoxide (B87167) (DMSO) at high temperature to yield the final product. nih.gov The entire synthesis, including purification, takes approximately 2.5 to 3.5 hours. nih.gov

SuFEx (Sulfur(VI) Fluoride Exchange) click chemistry represents a more recent and highly efficient method for ¹⁸F-labeling. snmjournals.org A picolinamide derivative was radiolabeled via SuFEx by simply mixing the precursor with ¹⁸F at room temperature, achieving a radiolabeling yield of over 90% within just 5 seconds. snmjournals.org This rapid and efficient method holds significant promise for simplifying the production of ¹⁸F-labeled picolinamide analogues. snmjournals.org

The following table summarizes the key data for the radiosynthesis of several ¹⁸F-labeled picolinamide analogues.

| Radiotracer | Precursor | Labeling Method | Radiochemical Yield (RCY, non-decay corrected) | Molar/Specific Activity (at EOS) | Radiochemical Purity |

| [¹⁸F]-1 (N-(2-(diethylamino)ethyl)-¹⁸F-4-fluoropicolinamide) | Bromopicolinamide precursor | Direct nucleophilic substitution with [¹⁸F]F⁻ | 24.5 ± 6.7% | Not specified | >95% |

| [¹⁸F]-2 (N-(2-(diethylamino)ethyl)-¹⁸F-5-fluoropicolinamide) | Bromopicolinamide precursor | Direct nucleophilic substitution with [¹⁸F]F⁻ | 9.5 ± 1.9% | Not specified | >95% |

| [¹⁸F]3 (N-(3-chloro-4-(4-fluoro-1,3-dioxoisoindolin-2-yl)phenyl)-2-picolinamide) | Precursor 17 | Nucleophilic substitution with [¹⁸F]F⁻, K₂₂₂/K₂CO₃ | 16.4 ± 4.8% (decay corrected) | 233.5 ± 177.8 GBq/μmol | >98% |

| [¹⁸F]15 ([¹⁸F]-N-(4-chloro-3-((fluoromethyl-d₂)-thio)phenyl)picolinamide) | Precursor 18 (Thiophenol) | Two-step reaction via [¹⁸F]fluoromethyl-d₂ intermediate | 11.6 ± 2.9% (decay corrected) | 84.1 ± 11.8 GBq/μmol | >99% |

| [¹⁸F]FPABZA | Not specified | Not specified | 26 ± 5% | Not specified | Not specified |

| [¹⁸F]2 (Picolinamide derivative) | Phenol precursor 1 | SuFEx click chemistry | >90% | Not specified | Not specified |

Data sourced from references nih.govmdpi.comacs.orgnih.govsnmjournals.org. EOS = End of Synthesis.

Carbon-11 Labeling Strategies

Carbon-11 labeling is another key technique for producing PET tracers. openmedscience.com Due to its short half-life, the synthesis must be extremely rapid and efficient. openmedscience.com The most common method for incorporating ¹¹C is through methylation, using reagents like [¹¹C]methyl iodide ([¹¹C]CH₃I) or [¹¹C]methyl triflate. openmedscience.comnih.govresearchgate.net

The synthesis of [¹¹C]ML128 (N-(4-chloro-3-[¹¹C]methoxyphenyl)-2-picolinamide), a PET radiotracer for the metabotropic glutamate (B1630785) receptor subtype 4 (mGlu4), serves as a prime example. nih.govresearchgate.net This compound was synthesized from its corresponding hydroxyphenyl precursor, N-(4-chloro-3-hydroxyphenyl)-2-picolinamide, by reacting it with [¹¹C]CH₃I. nih.govresearchgate.net The entire synthesis, from the end of cyclotron bombardment to the final formulated product, was accomplished in approximately 38 minutes. nih.govresearchgate.net This rapid synthesis yielded the radioligand with a decay-corrected radiochemical yield of 27.7 ± 5.3% and a radiochemical purity greater than 99%. nih.govresearchgate.net

Similarly, the radiosynthesis of [¹¹C]CPPC, a 5-cyano-furan-2-carboxamide analogue, was achieved by treating its N-desmethyl precursor with [¹¹C]iodomethane in DMF at 80°C for 5 minutes. nih.gov This method produced the final radioligand in 40-45 minutes with high radiochemical purity (>97.5%) and a decay-corrected yield of 12.0–14.1%. nih.gov These examples highlight the utility of [¹¹C]methylation for efficiently producing picolinamide-related structures for PET imaging. nih.govresearchgate.netnih.gov

The table below details the radiosynthesis of a ¹¹C-labeled picolinamide analogue.

| Radiotracer | Precursor | Labeling Agent | Radiochemical Yield (RCY, decay corrected) | Specific Activity (at EOS) | Radiochemical Purity |

| [¹¹C]ML128 (N-(4-chloro-3-[¹¹C]methoxyphenyl)-2-picolinamide) | N-(4-chloro-3-hydroxyphenyl)-2-picolinamide | [¹¹C]CH₃I | 27.7 ± 5.3% | 188.7 ± 88.8 GBq/μmol | >99% |

| [¹¹C]CPPC | N-desmethyl precursor | [¹¹C]CH₃I | 12.0–14.1% | 1316–1936 GBq/μmol | >97.5% |

Data sourced from references nih.govresearchgate.netnih.gov. EOS = End of Synthesis.

Structure Activity Relationship Sar Studies of 5 Cyano 3 Methylpicolinamide Derivatives

Physicochemical Property Modulation for Optimized Research Probe Characteristics (e.g., pKa, lipophilicity affecting target engagement)

The optimization of physicochemical properties is a cornerstone of medicinal chemistry, transforming a biologically active molecule into a viable research probe or therapeutic candidate. For derivatives of 5-Cyano-3-methylpicolinamide, particularly those targeting the central nervous system (CNS), modulation of properties such as acid dissociation constant (pKa) and lipophilicity (logP/logD) is critical for ensuring target engagement, membrane permeability, and appropriate pharmacokinetic profiles.

Detailed research findings illustrate a deliberate strategy of fine-tuning these parameters to achieve a delicate balance between potency, selectivity, and drug-like characteristics.

pKa Modulation for Target Affinity and CNS Penetration

The basicity of nitrogen atoms within a molecule, quantified by pKa, is a crucial parameter influencing a compound's interaction with its biological target and its ability to cross cellular membranes, including the blood-brain barrier (BBB).

In the development of inhibitors for β-secretase 1 (BACE1), a key target in Alzheimer's disease, a lead compound series incorporating the this compound fragment was optimized. researchgate.netlookchem.com Initial lead compounds possessed a 5-amino-1,4-oxazine headgroup that was found to be too basic, with a pKa value outside the desired range for optimal CNS penetration. lookchem.com A high pKa can lead to excessive protonation at physiological pH, increasing polarity and susceptibility to efflux by transporters like P-glycoprotein (P-gp), thereby limiting brain exposure.

To address this, medicinal chemists introduced electron-withdrawing groups proximal to the basic amidine center to lower its pKa. The strategic insertion of a methyl (Me) and a trifluoromethyl (CF3) group at the 6-position of the 5-amino-1,4-oxazine headgroup successfully modulated the electronic environment. researchgate.netlookchem.com This modification yielded an excellent pharmacological profile, achieving a pKa of 7.1, which is within a more favorable range for CNS drugs. researchgate.netresearchgate.net The result was a very low P-gp efflux ratio, enabling high CNS penetration and exposure, ultimately leading to the potent BACE1 inhibitor NB-360. researchgate.netlookchem.com

The following table, derived from research on BACE1 inhibitors, demonstrates how substitutions on the oxazine (B8389632) headgroup directly impact pKa and, consequently, biological activity and efflux.

| Headgroup Substitution | pKa | hBACE1 IC50 (μM) | Efflux Ratio (ER) |

|---|---|---|---|

| 6-unsubstituted | 9.5 | 0.49 | 6.1 |

| 6-CF3 | 6.6 | 0.033 | Not specified |

| 6-Me, 6-CF3 | 7.1 | Not specified in source | Very Low |

Data sourced from related BACE1 inhibitor studies. researchgate.netlookchem.com

Similarly, in studies of N-(4-acetamido)phenylpicolinamides as positive allosteric modulators (PAMs) for the metabotropic glutamate (B1630785) receptor 4 (mGlu4), the basicity of a pyridine (B92270) nitrogen in the structure was found to be critical. acs.org Modulation of this nitrogen's basicity resulted in a 10-fold loss in potency, highlighting the sensitivity of target engagement to subtle changes in the molecule's electronic properties. acs.org

Lipophilicity and CNS Drug-like Properties

Lipophilicity, commonly expressed as cLogP or logD, is a key determinant of a molecule's ability to cross the BBB. However, excessively high lipophilicity can lead to poor solubility, high metabolic clearance, and off-target toxicity. Therefore, optimizing lipophilicity within a specific range is a primary goal in the development of CNS probes.

For CNS drug candidates, desirable physicochemical parameters have been proposed, including a cLogP between 2 and 5, a molecular weight (MW) below 450, a topological polar surface area (tPSA) under 90 Ų, and fewer than 3 hydrogen bond donors (HBD). nih.gov The development of picolinamide (B142947) derivatives as mGlu4 PAMs was guided by these principles to create candidates with favorable CNS ligand characteristics. nih.gov

In the pursuit of potent and selective Leucine-rich repeat kinase 2 (LRRK2) inhibitors for Parkinson's disease, optimization efforts focused on integrating kinase-inhibiting features with CNS drug-like properties. researchgate.net This was achieved through structure-based design and the use of sp3-rich fragments, which can improve solubility and other physicochemical properties while maintaining potency. researchgate.net The resulting lead compounds demonstrated not only high potency but also excellent brain exposure in preclinical models. researchgate.net

The cyano group of the this compound core itself plays a direct role in target engagement. In a related series of 5-cyanopyrimidine (B126568) inhibitors, X-ray crystallography confirmed that the cyano nitrogen forms a direct hydrogen bond with the backbone NH of a methionine residue (Met109) in the target p38α MAP kinase. nih.gov This interaction anchors the inhibitor in the binding pocket and is a critical component of its potency, illustrating how specific functionalities within the core structure contribute directly to the desired biological activity.

Biological Target Identification and Mechanistic Elucidation of 5 Cyano 3 Methylpicolinamide

Methodologies for Identifying Protein Targets of 5-Cyano-3-methylpicolinamide Derivatives

Identifying the specific protein or proteins that a bioactive small molecule interacts with is a critical step in drug discovery. nih.gov For derivatives of this compound, this "target deconvolution" process employs a range of advanced chemical biology and genetic techniques. These strategies can be broadly categorized into affinity-based methods, which use the molecule itself as a "bait," and hypothesis-generating methods like phenotypic screening.

Affinity-based chemical proteomics is a powerful strategy for isolating and identifying the binding partners of a small molecule directly from a complex biological sample, such as a cell lysate. nih.govnih.gov This approach hinges on the design of a chemical probe derived from the parent molecule. The probe is typically synthesized to include three key features: a recognition element that mirrors the parent compound's structure to interact with the target protein, a reactive group for covalent linkage, and a reporter tag (like biotin (B1667282) or an alkyne group for click chemistry) for enrichment and detection. nih.govencyclopedia.pub

The general workflow involves several key steps:

Probe Synthesis : A derivative of the this compound is synthesized, incorporating a linker arm attached to a reporter tag. It is crucial that this modification does not significantly alter the compound's original biological activity. rsc.org

Incubation and Binding : The probe is incubated with a proteome source (e.g., cell or tissue lysates), allowing it to bind to its target protein(s). nih.gov

Enrichment : The probe-protein complexes are captured and purified from the lysate using the reporter tag. For instance, a biotinylated probe can be pulled down using streptavidin-coated beads. nih.gov

Identification : The captured proteins are then identified using high-resolution mass spectrometry. nih.govbioms.se

A common variation is photoaffinity labeling (PAL), which is particularly useful for capturing non-covalent interactions. In PAL, the chemical probe is equipped with a photoreactive group (e.g., a diazirine). nih.gov Upon exposure to UV light, this group becomes activated and forms a covalent bond with any nearby molecules, effectively locking the probe onto its target protein for subsequent isolation and identification. nih.govsemanticscholar.org

These methods provide a direct biochemical means to "fish" for the targets of picolinamide (B142947) derivatives in their native environment, offering a clear path from a bioactive compound to its molecular target. bioms.se

Phenotypic screening represents an alternative and complementary approach to target identification. mdpi.com Instead of starting with the molecule to find the target, this method begins by identifying molecules that produce a desired biological effect, or phenotype, in cells or whole organisms. researchgate.net Once a "hit" compound is identified, subsequent "target deconvolution" studies are performed to determine its mechanism of action. mdpi.com

For picolinamide-based compounds, this process was successfully used to identify novel antifungal agents. In one study, a picolinamide-containing compound was identified from a screen for its ability to inhibit the growth of Saccharomyces cerevisiae. nih.gov To identify its target, researchers performed chemogenomic profiling using haploinsufficiency profiling (HIP) and homozygous profiling (HOP) assays. nih.gov This powerful technique screens the compound against a library of yeast mutants, each with a single gene deletion or reduced expression. The underlying principle is that if a compound inhibits a specific protein, the mutant strain with a pre-existing deficiency in that same protein (or a related pathway) will be hypersensitive to the compound. nih.gov

These chemogenomic screens unequivocally identified Sec14p, an essential phosphatidylinositol/phosphatidylcholine transfer protein, as the cellular target of the antifungal picolinamides. nih.govnih.gov This target hypothesis was then validated through a battery of genetic and biochemical assays, demonstrating how phenotypic screening combined with reverse chemical genetics can effectively pinpoint the biological target of a novel bioactive compound. nih.gov

Molecular Mechanisms of Action of this compound and its Analogues

Once a target is identified, the next step is to characterize the precise molecular interactions that underpin the compound's biological effects. This involves detailed studies of enzyme inhibition, receptor binding, and the compound's impact on cellular signaling pathways.

Several derivatives of this compound have been developed as potent enzyme inhibitors. A notable example is their application as inhibitors of Beta-secretase 1 (BACE1), a key enzyme in the production of amyloid-β peptides associated with Alzheimer's disease. google.comresearchgate.net

Studies on these analogues characterize their inhibitory potency, typically reported as an IC₅₀ value, which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%. For example, the derivative N-(3-((3R,6R)-5-amino-3,6-dimethyl-6-(trifluoromethyl)-3,6-dihydro-2H-1,4-oxazin-3-yl)-4-fluorophenyl)-5-cyano-3-methylpicolinamide, also known as NB-360, was found to be a highly potent BACE1 inhibitor. researchgate.netlookchem.com The development of these inhibitors often involves optimizing the structure to improve potency and other pharmacokinetic properties. sci-hub.st

Similarly, other picolinamide analogues have been identified as inhibitors of the Colony-Stimulating Factor 1 Receptor (CSF1R), a receptor tyrosine kinase. nih.gov The inhibitory potency of these compounds against their target kinases is a critical measure of their effectiveness. For instance, the CSF1R inhibitor BLZ945 has a reported IC₅₀ of 1 nM. nih.gov The mechanism of inhibition can vary; for example, some compounds act as Type II tyrosine kinase inhibitors, which bind to a site adjacent to the ATP binding pocket, a form of allosteric inhibition. nih.gov

| Compound Class | Target Enzyme | Example Compound | IC₅₀ (nM) | Reference |

| Picolinamide Analogue | BACE1 | NB-360 | Potent inhibition reported | researchgate.net, lookchem.com |

| Picolinamide Analogue | CSF1R | BLZ945 | 1 | nih.gov |

| Nicotinamide Analogue | CSF1R | Compound 3 | 0.5 | nih.gov |

| Picolinamide Analogue | Aurora-B Kinase | NMMP Derivatives | Significant inhibition reported |

Table 1: Examples of Enzyme Inhibition by Picolinamide Analogues and Related Compounds.

Understanding how a ligand binds to its receptor is crucial for rational drug design. This involves determining the binding affinity (often expressed as a Kᵢ or IC₅₀ value) and identifying the specific amino acid residues involved in the interaction.

For picolinamide derivatives targeting the fungal protein Sec14p, co-crystallization of an analogue with the protein provided a high-resolution view of the binding mode. nih.gov The X-ray crystal structure revealed that the inhibitor binds within the lipid-binding pocket of Sec14p, explaining both the structure-activity relationships and the resistance conferred by specific mutations identified in genetic screens. nih.govnih.gov

In the context of CSF1R inhibitors, binding is understood to be stabilized by key molecular interactions. Effective binding requires the formation of an extra-molecular hydrogen bond between the amide carbonyl group of the inhibitor and the backbone of a cysteine residue (Cys666) in the receptor's binding pocket. nih.gov Hydrophobic interactions also play a crucial role in securing the inhibitor within the binding site. nih.gov The affinity of these compounds can be very high; for example, the picolinamide-related CSF1R inhibitor CPPC has a reported IC₅₀ value of 0.8 nM. nih.govacs.org

Derivatives have also been explored as modulators of nicotinic acetylcholine (B1216132) receptors (nAChRs). Studies on chiral picolinamide analogues revealed that stereoisomers can exhibit distinct selectivity for different receptor subtypes, such as α9 and α7 nAChRs. acs.org For instance, certain isomers of methyl-substituted piperazinyl picolinamides function as potent antagonists at α9-containing receptors. acs.org

| Compound Class | Receptor Target | Binding Affinity (IC₅₀) | Key Interaction Details | Reference |

| Picolinamide Derivative | Sec14p | 13.5 µM (Compound 1) | Binds in lipid-binding pocket | nih.gov |

| Picolinamide-related | CSF1R | 0.8 nM (CPPC) | H-bond with Cys666 backbone | nih.gov |

| Picolinamide Analogue | α9 nAChR | 0.21 µM ( (2R)PA-diMPP) | Antagonistic binding | acs.org |

Table 2: Receptor Binding Characteristics of Picolinamide Derivatives and Analogues.

The binding of a compound to its target protein ultimately translates into a cellular response by modulating signaling pathways. Analysis of these downstream effects provides a complete picture of the compound's mechanism of action.

Inhibitors of BACE1, such as the this compound derivative NB-360, function by blocking the enzyme that initiates the production of amyloid-β (Aβ). researchgate.net This directly interferes with the amyloid cascade pathway, which is believed to lead to the formation of amyloid plaques and neurodegeneration in Alzheimer's disease. researchgate.netlookchem.com

Other picolinamide analogues that target kinases can have profound effects on cancer-related signaling pathways. For instance, an N-methylpicolinamide derivative targeting Aurora-B kinase was shown to influence cellular signaling pathways related to apoptosis and cell cycle regulation. Similarly, a benzamide (B126) compound designed to inhibit PDGFRα was found to suppress the PDGFRα/PI3K/AKT/mTOR pathway while activating the MAPK/ERK pathway, leading to reduced proliferation and induced cell death in hepatocellular carcinoma cells. doi.org Inhibition of transforming growth factor beta-activated kinase 1 (TAK1) by related compounds can regulate crucial inflammatory and survival pathways, including the NF-κB and mitogen-activated protein kinase (MAPK) cascades. researchgate.net

By tracing the effects of these compounds from the target protein to the broader network of cellular signaling, researchers can fully elucidate the molecular basis for their observed biological activities.

Preclinical Biochemical and Cellular Studies

Derivatives of this compound have been the subject of various in vitro studies to determine their enzymatic inhibitory activity and effects on cellular pathways. A notable derivative, N-(3-((3R,6R)-5-amino-3,6-dimethyl-6-(trifluoromethyl)-3,6-dihydro-2H-1,4-oxazin-3-yl)-4-fluorophenyl)-5-cyano-3-methylpicolinamide, also known as NB-360, has demonstrated potent inhibition of specific enzymes. researchgate.netacs.org

In enzymatic assays, NB-360 exhibited a high potency against its primary target. lookchem.com Cellular assays further confirmed its activity, with a reported IC50 value of 3 nM. lookchem.com The selectivity of this compound is a key feature, showing over 50,000-fold selectivity against human Cathepsin D. lookchem.com Furthermore, its inhibition constants for cytochrome P450 enzymes such as CYP3A4, 2D6, and 2C9 were all above 20 μM, indicating a low potential for drug-drug interactions mediated by these enzymes. lookchem.com

Another area of investigation for compounds with a similar cyano-picolinamide scaffold involves the Colony-Stimulating Factor 1 Receptor (CSF1R). For instance, [11C]CPPC, which is [11C]5-cyano-N-(4-(4-methylpiperazin-1-yl)-2-(piperidin-1-yl)phenyl)furan-2-carboxamide, is a potent CSF1R inhibitor with reported IC50 values of 0.8 nM and 4.1 nM. nih.gov However, studies have also shown that at a concentration of 10 μM, CPPC can bind to a significant number of other kinases, with submicromolar IC50 values for an insulin (B600854) receptor (70 nM), a vascular endothelial growth factor receptor 2 (74 nM), and a tyrosine-protein kinase LCK (22 nM). nih.gov This suggests that while potent, the selectivity profile of such compounds needs careful evaluation. The design of these inhibitors often focuses on creating specific molecular interactions, such as an internal hydrogen bond to ensure planarity for fitting into the binding pocket and an external hydrogen bond with residues like Cys666. nih.gov

The following table summarizes the in vitro inhibitory activities of selected this compound derivatives and related compounds.

| Compound Name | Target | IC50 (nM) | Selectivity | Source |

| NB-360 | BACE1 | 3 (cellular) | >50,000-fold vs. Cathepsin D | lookchem.com |

| [11C]CPPC | CSF1R | 0.8 / 4.1 | Shows some off-target binding at higher concentrations | nih.gov |

The in vivo efficacy of this compound derivatives has been evaluated in various animal models, primarily focusing on the reduction of amyloid-beta (Aβ) peptides and the modulation of neuroinflammation.

The BACE1 inhibitor NB-360 has demonstrated a significant ability to reduce Aβ levels in multiple species, including mice, rats, and dogs, in both acute and chronic treatment studies. researchgate.netacs.org This reduction in Aβ is a key therapeutic strategy being explored for Alzheimer's disease. frontiersin.org In APP-transgenic mice, NB-360 was shown to reduce Aβ plaque deposition. researchgate.net The compound's favorable pharmacokinetic properties, including high central nervous system (CNS) penetration, contribute to its in vivo efficacy. acs.orglookchem.com Studies in dogs showed a dose-dependent reduction of Aβ42 in the cerebrospinal fluid (CSF). nih.gov For example, an 85% reduction in CSF Aβ42 was observed 8 hours after a 2.5 mg/kg dose. nih.gov

In the context of neuroinflammation, which is increasingly recognized as a critical component of neurodegenerative diseases, derivatives targeting CSF1R have been investigated. nih.govnih.gov CSF1R is primarily expressed on microglia, the resident immune cells of the brain, and its signaling is crucial for their proliferation and maintenance. nih.govnih.gov Upregulation of CSF1R has been observed in conditions like Alzheimer's disease, multiple sclerosis, and glioblastoma. nih.gov PET imaging studies using radiolabeled CSF1R inhibitors, such as [11C]CPPC, have been conducted in animal models. nih.gov In mice, [11C]CPPC showed low brain uptake under normal conditions, but this uptake increased significantly following the induction of neuroinflammation with lipopolysaccharide (LPS). nih.gov This suggests that such compounds can be used to visualize and potentially modulate neuroinflammatory processes in the brain.

The table below presents a summary of the in vivo findings for derivatives of this compound.

| Compound | Animal Model | Key Finding | Source |

| NB-360 | Mice, Rats, Dogs | Significant reduction of Aβ levels. | researchgate.netacs.org |

| NB-360 | APP-transgenic mice | Reduced Aβ plaque deposition. | researchgate.net |

| Derivative 8 | Dog | 85% reduction of Aβ42 in CSF at 8h post-dose (2.5 mg/kg). | nih.gov |

| [11C]CPPC | Mouse (LPS-induced neuroinflammation) | Increased brain uptake, indicating targeting of neuroinflammation. | nih.gov |

Specific Biological Target Classes Engaged by this compound Derivatives

A significant area of research for this compound derivatives has been the inhibition of Beta-Secretase 1 (BACE1). researchgate.netacs.org BACE1 is a key enzyme in the amyloidogenic pathway, initiating the cleavage of the amyloid precursor protein (APP) to produce Aβ peptides. frontiersin.org Therefore, inhibiting BACE1 is a primary therapeutic target for reducing Aβ production in Alzheimer's disease. frontiersin.org

The derivative NB-360 (N-(3-((3R,6R)-5-amino-3,6-dimethyl-6-(trifluoromethyl)-3,6-dihydro-2H-1,4-oxazin-3-yl)-4-fluorophenyl)-5-cyano-3-methylpicolinamide) was developed as a potent and selective BACE1 inhibitor. researchgate.netacs.org The design of NB-360 involved the optimization of a 1,4-oxazine headgroup to enhance potency and brain penetration. acs.orglookchem.com This compound has shown the ability to significantly lower Aβ levels in various animal models. researchgate.netacs.org While BACE1 inhibition is a promising approach, it is also recognized that BACE1 has other physiological substrates, and long-term inhibition could have off-target effects. lookchem.com Therefore, developing inhibitors with high selectivity over related proteases like BACE2 and Cathepsin D is crucial. lookchem.com

The development of BACE1 inhibitors has faced challenges, with many candidates failing in clinical trials due to lack of efficacy or safety concerns. researchgate.net However, the research into compounds like NB-360 continues to provide valuable insights into the structural requirements for potent and selective BACE1 inhibition.

Derivatives of this compound have also been explored as modulators of the Colony-Stimulating Factor 1 Receptor (CSF1R). nih.govnih.gov CSF1R is a tyrosine kinase receptor that plays a fundamental role in the regulation, differentiation, and survival of microglia, the primary immune cells of the central nervous system. nih.govnih.gov Neuroinflammation, driven by activated microglia, is implicated in the pathology of various neurodegenerative diseases. nih.govnih.gov

The modulation of CSF1R activity is being investigated as a therapeutic strategy to control neuroinflammation. nih.gov Several CSF1R inhibitors are in development for various diseases. researchgate.net For PET imaging of CSF1R in the brain, radiolabeled compounds have been developed. researchgate.net One such compound, [11C]CPPC, a potent CSF1R inhibitor, has been used in preclinical imaging studies to detect neuroinflammation. nih.gov These studies have shown that while the tracer has low uptake in the healthy brain, its uptake is increased in models of neuroinflammation, indicating its potential as a biomarker. nih.gov The development of CSF1R-targeted therapies and imaging agents holds promise for better understanding and treating neuroinflammatory conditions.

While the primary focus for this compound derivatives has been on BACE1 and CSF1R, the broader class of picolinamide derivatives has been investigated for the inhibition of cholinesterases, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). The inhibition of these enzymes is a well-established therapeutic approach for the symptomatic treatment of Alzheimer's disease.

Research into related heterocyclic structures, such as thiazole (B1198619) derivatives, has shown that these compounds can exhibit potent and selective inhibition of AChE and BChE. academie-sciences.fr For instance, certain thiazolylhydrazone derivatives have demonstrated significant acetylcholinesterase inhibition. academie-sciences.fr While direct studies on the cholinesterase inhibitory activity of this compound itself are not extensively documented in the provided context, the exploration of similar chemical scaffolds for this purpose is an active area of research. The development of multi-target-directed ligands, which can simultaneously modulate different pathological pathways in Alzheimer's disease, is a growing field. acs.org

Tyrosine Kinase (EGFR, VEGFR-2, LCK, CSF1R, etc.) Inhibition Research

The picolinamide scaffold has been identified as a promising framework for the development of novel tyrosine kinase inhibitors, a critical class of molecules in oncology. Research has focused on designing picolinamide derivatives that can target the ATP-binding site of various kinases, playing a crucial role in tumor angiogenesis and cell proliferation.

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a primary target for this class of compounds. nih.gov Scientists have designed and synthesized series of picolinamide-based derivatives intended as potent VEGFR-2 inhibitors. nih.gov In one such study, derivatives were created by hypothesizing a hybrid scaffold that combined structural features from known VEGFR-2 inhibitors, Sorafenib (B1663141) and Axitinib. nih.gov Several of these novel compounds exhibited significant antiproliferative activity against human lung carcinoma (A549) and human liver cancer (HepG2) cell lines. nih.gov For instance, compounds 8j and 8l from one series were identified as the most active, with IC₅₀ values surpassing the reference drugs in certain assays. nih.gov

Further studies have expanded the scope of picolinamide derivatives as multi-kinase inhibitors. Two series of derivatives bearing (thio)urea and dithiocarbamate (B8719985) moieties were synthesized and found to be potent VEGFR-2 inhibitors, with compounds 7h , 9a , and 9l showing IC₅₀ values of 87 nM, 27 nM, and 94 nM, respectively, which is more potent than the reference drug sorafenib (IC₅₀ = 180 nM). nih.gov Notably, compound 9a also induced cell cycle arrest at the G2/M phase in A549 cancer cells. nih.govsemanticscholar.org The most potent of these, compound 7h , also demonstrated enhanced inhibitory activity against other key tyrosine kinases, including EGFR, HER-2, c-MET, and MER. nih.gov

While not a direct picolinamide, the related compound CPPC (5-cyano-N-(4-(4-methylpiperazin-1-yl)-2-(piperidin-1-yl)phenyl)furan-2-carboxamide) highlights the interest in cyano-aryl scaffolds for kinase inhibition. CPPC is a potent inhibitor of Colony-Stimulating Factor 1 Receptor (CSF1R), a class III receptor tyrosine kinase, with IC₅₀ values reported as low as 0.37 nM. nih.gov However, it also shows off-target activity against LCK and VEGFR-2 at nanomolar concentrations. nih.gov Patents have also been filed for picolinamide derivatives specifically for their role as kinase inhibitors, particularly for PIM kinases, which are implicated in tumorigenesis. wipo.int

| Compound | Target Kinase | Reported Activity (IC₅₀) | Cell Line (Antiproliferative IC₅₀) |

|---|---|---|---|

| Picolinamide Derivative 8j | VEGFR-2 (inferred) | Not specified | A549 (12.5 µM), HepG2 (20.6 µM) nih.gov |

| Picolinamide Derivative 8l | VEGFR-2 (inferred) | Not specified | A549 (13.2 µM), HepG2 (18.2 µM) nih.gov |

| Picolinamide Derivative 8e | Not specified | Not specified | A549 (3.6 µM), H460 (1.7 µM), HT-29 (3.0 µM) mdpi.com |

| Picolinamide Derivative 7h | VEGFR-2 | 87 nM nih.gov | Not specified |

| Picolinamide Derivative 9a | VEGFR-2 | 27 nM nih.govsemanticscholar.org | A549 (cell cycle arrest at G2/M) nih.govsemanticscholar.org |

| Picolinamide Derivative 9l | VEGFR-2 | 94 nM nih.gov | Not specified |

Antiviral Mechanisms and Specific Protein Target (e.g., nsP2 helicase) Investigations

Picolinamide derivatives have emerged as a scaffold of interest in the development of novel antiviral therapeutics, particularly against alphaviruses. biorxiv.org These mosquito-borne RNA viruses, which include Chikungunya virus (CHIKV), Mayaro virus (MAYV), and Venezuelan equine encephalitis virus (VEEV), represent a significant public health threat with no currently approved antiviral drugs. biorxiv.orgacs.orgacs.org

Research has identified the non-structural protein 2 helicase (nsP2hel) as a key enzyme essential for alphavirus replication and a promising target for direct-acting antivirals. biorxiv.orgacs.orgacs.org The nsP2 protein's helicase domain (nsP2hel) is responsible for unwinding double-stranded RNA during viral replication, a process that requires energy from ATP hydrolysis. acs.orgacs.org

Studies on first-in-class oxaspiropiperidine inhibitors, which can incorporate a picolinamide moiety, have shown that these compounds can potently inhibit CHIKV replication. biorxiv.org The mechanism of these inhibitors is believed to be the direct, allosteric inhibition of the nsP2 helicase. biorxiv.orgacs.org Biochemical analyses revealed that these compounds act non-competitively, reducing the maximum rate of ATP hydrolysis (Vmax) without affecting the binding of ATP to the enzyme (Km). acs.org This suggests they bind to a site on the enzyme other than the ATP-binding pocket, interfering with the conformational changes necessary for enzymatic activity. acs.org The lead compounds demonstrated broad-spectrum activity, effectively reducing viral titers of CHIKV, MAYV, and VEEV in cell-based assays. biorxiv.orgacs.org

In other antiviral research, N-methyl-picolinamide-based inhibitors have been studied for their activity against poliovirus. mdpi.comresearchgate.net Molecular docking studies suggest a mechanism where the N-methyl-picolinamide moiety establishes hydrophobic interactions within the viral protein 1 (VP1), inhibiting viral replication. mdpi.comresearchgate.net

| Compound Class/Derivative | Specific Target | Virus | Mechanism of Action |

|---|---|---|---|

| Oxaspiropiperidine-picolinamides | nsP2 Helicase biorxiv.orgacs.org | CHIKV, MAYV, VEEV biorxiv.orgacs.org | Allosteric, non-competitive inhibition of ATPase and RNA unwindase activity. biorxiv.orgacs.org |

| N-methyl-picolinamide inhibitors | Viral Protein 1 (VP1) mdpi.comresearchgate.net | Poliovirus 3 mdpi.comresearchgate.net | Hydrophobic interaction with VP1, inhibiting replication. mdpi.comresearchgate.net |

| Rhodanine derivatives | nsP2 Protease (putative) mdpi.com | Chikungunya Virus mdpi.com | Putative inhibition of the nsP2 protease domain. mdpi.com |

Insecticidal Mechanisms of Action

The picolinamide chemical structure is found in compounds with significant agricultural applications, primarily as fungicides. mdpi.comresearchgate.net Picolinamides like fenpicoxamid (B607437) and florylpicoxamid (B6595160) represent a novel class of fungicides that inhibit the mitochondrial electron transport chain by targeting the quinone-inside (Qi) site of the cytochrome bc1 complex (Complex III). mdpi.comresearchgate.net This mechanism disrupts fungal respiration and is distinct from other fungicides like strobilurins, making them valuable for resistance management. mdpi.com

While the primary established biocidal role of picolinamides is fungicidal, related chemical structures are being explored for insecticidal properties. The pyridine (B92270) ring, the core of picolinamide, is a key framework in many neonicotinoid insecticides. nih.gov This has prompted research into novel pyridine derivatives as potential insecticides against pests like the cowpea aphid (Aphis craccivora). nih.gov In these studies, toxicity was found to be highly dependent on the various substituents attached to the pyridine ring. nih.gov

More directly, research into new isoxazoline (B3343090) derivatives, a class of insecticides known to act on GABA-gated chloride channels, has incorporated picolinamide structures. researchgate.net The design of novel isoxazoline cyclopropyl-picolinamide derivatives has been undertaken to develop potential new insecticides. colab.ws Proteomics analysis of one such compound suggested its action on the diamondback moth (Plutella xylostella) was through multiple pathways. colab.ws However, a specific, singular molecular target for the insecticidal action of simple picolinamide derivatives is not as clearly defined as its fungicidal counterpart. Other research has focused on compounds containing an α-cyano group, such as certain synthetic pyrethroids, which act on neuronal sodium channels, but these are structurally distinct from this compound. google.com

Computational Chemistry and Molecular Modeling for 5 Cyano 3 Methylpicolinamide Research

Quantum Chemical Calculations (DFT, TD-DFT) for Electronic Structure, Reactivity, and Spectroscopic Property Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in characterizing the intrinsic properties of a molecule like 5-Cyano-3-methylpicolinamide. While specific DFT studies on this exact compound are not extensively published, the principles can be applied based on research on related picolinamide (B142947) derivatives. researchgate.net DFT calculations are used to optimize the molecular geometry, providing insights into bond lengths, bond angles, and dihedral angles.

A key aspect of DFT studies is the analysis of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability. irjweb.comyoutube.comscirp.org A smaller gap suggests higher reactivity. For picolinamide derivatives, the distribution of HOMO and LUMO orbitals reveals the regions most susceptible to electrophilic and nucleophilic attack, respectively.

Furthermore, Time-Dependent DFT (TD-DFT) is employed to predict the electronic absorption spectra (UV-Vis) of the molecule. This method calculates the energies of electronic transitions, which correspond to the absorption of light at specific wavelengths. These theoretical predictions can be correlated with experimental spectroscopic data to confirm the structure and electronic properties of the compound.

Molecular Electrostatic Potential (MEP) maps, another output of DFT calculations, visualize the charge distribution on the molecule's surface. These maps are invaluable for understanding intermolecular interactions, as they highlight electron-rich (negative potential) and electron-poor (positive potential) regions, which are key to predicting how the molecule will interact with other molecules, including its biological target. researchgate.net

Table 1: Predicted Electronic Properties of a Picolinamide Derivative using DFT

| Property | Predicted Value | Significance |

|---|---|---|

| HOMO Energy | -6.8 eV | Indicates the electron-donating ability of the molecule. |

| LUMO Energy | -1.5 eV | Indicates the electron-accepting ability of the molecule. |

| HOMO-LUMO Gap | 5.3 eV | Relates to the chemical reactivity and stability of the molecule. |

| Dipole Moment | 3.5 D | Provides insight into the molecule's polarity and solubility. |

Note: The data in this table is illustrative and based on typical values for picolinamide derivatives. Specific values for this compound would require a dedicated DFT study.

Molecular Docking Simulations for Ligand-Protein Binding Mode Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when it binds to a receptor, in this case, this compound (NB-360) with its target, BACE1. researchgate.netresearchgate.net This method is crucial for understanding the specific interactions that are responsible for the inhibitory activity of the compound.

Docking simulations place the ligand into the active site of the protein and score the different binding poses based on a scoring function that estimates the binding affinity. For this compound, docking studies have revealed key interactions within the BACE1 active site. These interactions typically include hydrogen bonds, hydrophobic interactions, and van der Waals forces.

For instance, the picolinamide moiety can form hydrogen bonds with key amino acid residues in the active site, while the cyano and methyl groups can engage in hydrophobic interactions, further stabilizing the complex. The precise binding mode predicted by docking can explain the compound's potency and selectivity.

Table 2: Key Interactions of a Picolinamide-based Inhibitor with BACE1 Predicted by Molecular Docking

| Interacting Residue | Interaction Type | Predicted Distance (Å) |

|---|---|---|

| Asp32 | Hydrogen Bond | 2.8 |

| Gly230 | Hydrogen Bond | 3.1 |

| Thr232 | Hydrogen Bond | 2.9 |

| Gln73 | Hydrophobic Interaction | 3.5 |

| Trp76 | Hydrophobic Interaction | 3.8 |

Studies on other picolinamide derivatives have also demonstrated their potential as inhibitors of other kinases, such as VEGFR-2, where molecular docking has been used to predict their binding modes and guide the design of more potent inhibitors. nih.govmdpi.commdpi.comsemanticscholar.org

Molecular Dynamics (MD) Simulations for Conformational Dynamics and Binding Energetics

While molecular docking provides a static picture of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movement of atoms over time. MD simulations of the this compound-BACE1 complex can provide insights into the stability of the binding pose predicted by docking, the conformational changes in both the ligand and the protein upon binding, and a more accurate estimation of the binding free energy. researchgate.netlarvol.comtandfonline.compreprints.org

During an MD simulation, the forces between atoms are calculated, and Newton's equations of motion are solved to predict the trajectory of each atom. The stability of the complex can be assessed by monitoring the root-mean-square deviation (RMSD) of the protein and ligand over the simulation time. A stable RMSD indicates that the complex has reached a stable conformation.

Binding free energy calculations, such as Molecular Mechanics/Generalized Born Surface Area (MM/GBSA), can be performed on the MD simulation trajectories to provide a more quantitative measure of the binding affinity. These calculations take into account the enthalpic and entropic contributions to binding.

Table 3: Representative Data from an MD Simulation of a Ligand-Protein Complex

| Parameter | Value | Interpretation |

|---|---|---|

| Average RMSD of Protein | 1.5 Å | Indicates a stable protein structure during the simulation. |

| Average RMSD of Ligand | 0.8 Å | Shows that the ligand remains stably bound in the active site. |

| Binding Free Energy (MM/GBSA) | -45 kcal/mol | A negative value indicates a favorable binding interaction. |

Note: The values in this table are illustrative of a typical MD simulation study.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Research and Compound Optimization

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.netheca-analitika.comnih.govfrontiersin.orgnih.gov For a series of picolinamide derivatives, a QSAR model could be developed to predict their inhibitory activity against BACE1 based on various molecular descriptors.

These descriptors can be constitutional, topological, geometrical, or electronic in nature and are calculated for each molecule in the series. A statistical method, such as multiple linear regression or machine learning algorithms, is then used to build a model that correlates these descriptors with the observed biological activity.

A robust QSAR model can be used to predict the activity of new, unsynthesized compounds, thereby prioritizing which derivatives to synthesize and test. This approach significantly accelerates the drug discovery process and helps in optimizing the lead compound. For instance, a QSAR study on BACE1 inhibitors might reveal that certain electronic and steric properties are crucial for high potency. nih.govfrontiersin.org

Table 4: Example of Descriptors Used in a QSAR Model for BACE1 Inhibitors

| Descriptor | Type | Correlation with Activity |

|---|---|---|

| Molecular Weight | Constitutional | Positive |

| LogP | Physicochemical | Positive within a certain range |

| Number of Hydrogen Bond Donors | Electronic | Positive |

| Polar Surface Area | Geometrical | Negative |

Note: This table provides a conceptual example of descriptors that could be relevant in a QSAR model for BACE1 inhibitors.

Cheminformatics Tools for Compound Design, Library Analysis, and Property Prediction

Cheminformatics encompasses the use of computational tools to store, retrieve, analyze, and model chemical information. longdom.orgneovarsity.orglongdom.orgtandfonline.comnih.gov In the context of this compound research, cheminformatics tools are essential for various tasks.

These tools are used to design and manage virtual libraries of picolinamide derivatives. Researchers can enumerate a large number of virtual compounds by modifying the core scaffold of this compound with different substituents. These virtual libraries can then be screened in silico to identify compounds with desirable properties.

Cheminformatics tools are also used to predict various physicochemical and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of the designed compounds. longdom.org This allows for the early identification of molecules that are likely to have poor pharmacokinetic profiles, saving time and resources. Furthermore, diversity analysis of compound libraries can be performed to ensure that a wide range of chemical space is being explored.

Table 5: Cheminformatics Tools and Their Applications in Picolinamide Research

| Tool Category | Application | Example |

|---|---|---|

| Chemical Drawing | 2D and 3D structure drawing | ChemDraw, MarvinSketch |

| Database Management | Storing and searching chemical structures and data | MySQL, Oracle |

| Molecular Descriptors Calculation | Generating descriptors for QSAR modeling | RDKit, PaDEL-Descriptor |

| Virtual Screening | Docking and pharmacophore-based screening | AutoDock Vina, Schrödinger Suite |

| ADMET Prediction | Predicting pharmacokinetic and toxicity properties | SwissADME, pkCSM |

Advanced Spectroscopic and Analytical Methodologies in 5 Cyano 3 Methylpicolinamide Research

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural and Conformational Analysis in Solution

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation and conformational analysis of 5-Cyano-3-methylpicolinamide in the solution state. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides a complete picture of the molecule's covalent framework and spatial arrangement.

¹H and ¹³C NMR Spectroscopy are fundamental for establishing the basic structure. The ¹H NMR spectrum reveals the number of unique protons, their chemical environment, and their connectivity through spin-spin coupling. For a derivative of this compound, key proton signals have been reported, which can be assigned to the amide proton and the aromatic protons on the pyridine (B92270) ring. google.com The ¹³C NMR spectrum complements this by identifying the chemical shifts of all carbon atoms, including the quaternary carbons of the pyridine ring, the methyl group, the cyano group, and the amide carbonyl.

Nuclear Overhauser Effect Spectroscopy (NOESY) is a powerful 2D NMR technique used to determine the spatial proximity of protons, which is crucial for conformational analysis. universiteitleiden.nl For this compound, NOESY experiments can reveal the preferred orientation of the amide group relative to the pyridine ring. Correlations between the amide protons and the aromatic protons or the methyl group protons would indicate specific rotational conformations (rotamers) that are populated in solution. This information is vital for understanding how the molecule might orient itself within a protein's binding pocket.

| Nucleus | Expected Chemical Shift Range (ppm) | Structural Assignment Information |

|---|---|---|

| ¹H (Amide NH₂) | 7.5 - 8.5 | Two distinct signals or a broad singlet, sensitive to solvent and temperature. Proximity to other protons determined by NOESY. |

| ¹H (Pyridine Ring) | 8.0 - 8.8 | Two distinct signals (H-4 and H-6), with chemical shifts influenced by the electron-withdrawing cyano and amide groups. A patent for a derivative shows signals around 8.01 and 8.72 ppm. google.com |

| ¹H (Methyl CH₃) | 2.3 - 2.6 | A sharp singlet, its position indicating the electronic environment on the pyridine ring. |

| ¹³C (Amide C=O) | 165 - 175 | Confirms the presence of the primary amide functional group. |

| ¹³C (Pyridine Ring) | 120 - 160 | Five distinct signals corresponding to the carbons of the substituted pyridine ring. |

| ¹³C (Cyano C≡N) | 115 - 120 | Characteristic signal for the nitrile carbon. |

| ¹³C (Methyl CH₃) | 15 - 25 | Signal for the methyl group carbon attached to the ring. |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Interactions

Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, provide detailed information about the functional groups present in this compound and their intermolecular interactions. arxiv.org These methods measure the vibrational frequencies of bonds within the molecule, which are sensitive to bond strength, mass of the atoms, and the molecular environment.

The IR spectrum of this compound is expected to show characteristic absorption bands for the primary amide (N-H stretching and C=O stretching), the nitrile (C≡N stretching), the methyl group (C-H stretching and bending), and the substituted pyridine ring (C=C and C=N stretching, and C-H bending). elixirpublishers.com The C≡N stretching vibration is particularly useful as an environmental probe, as its frequency and bandwidth can be sensitive to hydration and hydrogen bonding. arxiv.org

Raman spectroscopy provides complementary information. While strong dipole changes lead to intense IR bands (e.g., C=O stretch), vibrations that cause a significant change in polarizability, such as the symmetric stretching of the pyridine ring and the C≡N bond, often produce strong signals in the Raman spectrum. nih.gov

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Spectroscopic Technique | Significance |

|---|---|---|---|

| N-H Stretch (Amide) | 3100 - 3400 | IR | Typically two bands for a primary amide, indicating the presence and hydrogen-bonding state of the -NH₂ group. |

| C-H Stretch (Aromatic/Methyl) | 2900 - 3100 | IR, Raman | Confirms the presence of aromatic and aliphatic C-H bonds. |

| C≡N Stretch (Nitrile) | 2220 - 2240 | IR, Raman | A sharp, intense band confirming the nitrile group. Its position is sensitive to electronic effects and environment. |

| C=O Stretch (Amide I) | 1670 - 1700 | IR | A very strong absorption, characteristic of the amide carbonyl group. |

| N-H Bend (Amide II) | 1580 - 1650 | IR | Confirms the primary amide group, often coupled with ring vibrations. |

| C=C, C=N Ring Stretch | 1400 - 1600 | IR, Raman | Multiple bands characteristic of the substituted pyridine ring, providing fingerprint information. njit.edu |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Studies

Ultraviolet-Visible (UV-Vis) spectroscopy is used to study the electronic transitions within a molecule. This compound contains a conjugated π-system, comprised of the pyridine ring and the cyano and amide substituents, which acts as a chromophore. This system absorbs UV light, promoting electrons from lower-energy molecular orbitals to higher-energy ones.

The primary electronic transitions expected for this molecule are π→π* and n→π*.

π→π transitions:* These are typically high-intensity absorptions arising from the excitation of electrons in the π-orbitals of the aromatic ring and double bonds (C=O, C≡N) to anti-bonding π*-orbitals.

n→π transitions:* These are lower-intensity absorptions resulting from the promotion of an electron from a non-bonding orbital (n), such as the lone pairs on the nitrogen and oxygen atoms, to an anti-bonding π*-orbital.

The position of the maximum absorbance (λ_max) and the molar absorptivity (ε) provide information about the extent of conjugation and the nature of the electronic system.

| Electronic Transition | Expected λ_max Range (nm) | Relative Intensity (Molar Absorptivity, ε) | Origin |

|---|---|---|---|

| π → π | 200 - 280 | High (ε > 10,000) | Excitation of electrons within the conjugated pyridine and substituent π-system. |

| n → π | 270 - 350 | Low (ε < 2,000) | Excitation of non-bonding electrons from the N and O atoms into the π-system. May be obscured by the more intense π→π bands. |

Mass Spectrometry (MS) Applications in Complex Mixture Analysis, Metabolite Identification, and Proteomics for Target Validation

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information on molecular weight and elemental composition. mdpi.com It is a cornerstone for the characterization of this compound and its derivatives.

Molecular Weight and Fragmentation: High-resolution mass spectrometry (HRMS) can determine the precise molecular weight of the compound, allowing for the confirmation of its elemental formula. Tandem MS (MS/MS) experiments involve fragmenting the parent ion to produce a characteristic pattern that helps in structural elucidation. Expected fragmentation pathways for this compound would include the loss of the amide group (-NH₂) or the entire carbamoyl (B1232498) group (-CONH₂), and cleavage of the pyridine ring, consistent with fragmentation patterns of other nitrogen-containing heterocycles. publish.csiro.auresearchgate.net

Complex Mixture Analysis and Metabolite ID: When coupled with a separation technique like liquid chromatography (LC-MS), this method is highly effective for detecting and quantifying the compound in complex biological matrices, such as plasma or tissue homogenates. nih.gov In drug metabolism studies, LC-MS is used to identify metabolites by searching for predicted mass shifts corresponding to biochemical transformations (e.g., +16 Da for hydroxylation) of the parent drug. researchgate.net

Proteomics for Target Validation: In the context of drug discovery, MS-based proteomic techniques can be used to validate the engagement of a drug with its protein target in a cellular environment. For instance, cellular thermal shift assays (CETSA) coupled with MS can identify proteins that are stabilized upon ligand binding, providing direct evidence of a drug-target interaction.

X-ray Crystallography for Ligand-Protein Co-crystal Structure Elucidation

X-ray crystallography provides the most definitive, high-resolution three-dimensional structure of a molecule in its solid state. For drug discovery programs involving this compound, this technique is paramount for visualizing the precise interactions between the inhibitor and its target protein. researchgate.netresearchgate.net

By obtaining a co-crystal structure of a ligand containing the this compound moiety bound to its target enzyme (e.g., BACE1), researchers can observe the exact binding mode. nih.gov This includes:

Hydrogen Bonds: Identifying key hydrogen bond donors and acceptors. The amide group and the pyridine nitrogen of the picolinamide (B142947) scaffold are potent hydrogen bonding moieties. researchgate.netsemanticscholar.org

Hydrophobic Interactions: Visualizing how the methyl group and the aromatic ring fit into hydrophobic pockets of the protein.

Conformation: Determining the bound conformation of the ligand, which can then be compared with solution-state NMR data.

This structural information is critical for structure-activity relationship (SAR) studies, enabling chemists to design new analogs with improved potency and selectivity by optimizing these ligand-protein interactions. acs.org While the crystal structure of this compound itself is not publicly available, the structures of the parent compound, picolinamide, reveal characteristic hydrogen-bonded dimer formations that are also relevant for understanding the intermolecular interactions of its derivatives. researchgate.netrsc.org

Radiochemistry and Imaging Probe Development Based on 5 Cyano 3 Methylpicolinamide Scaffolds

Application of Positron Emission Tomography (PET) Tracers in Preclinical Research for Target Engagement and Pharmacokinetic Studies

Once a radiolabeled compound is successfully synthesized and purified, it undergoes rigorous preclinical evaluation to assess its potential as a PET tracer. Key aspects of this evaluation include target engagement and pharmacokinetic studies.

Target Engagement: These studies aim to confirm that the radiotracer binds to its intended biological target in a living system. This is often demonstrated by administering the radiotracer to animal models and observing its distribution. Specific uptake in tissues known to express the target, which can be blocked by the co-administration of a non-radiolabeled version of the drug, provides strong evidence of target engagement.

Pharmacokinetic Studies: These studies characterize the absorption, distribution, metabolism, and excretion (ADME) of the radiotracer. An ideal PET tracer should exhibit rapid uptake in the target tissue, with minimal accumulation in non-target organs to ensure a high signal-to-background ratio. Furthermore, its metabolic profile is crucial; the tracer should remain intact for a sufficient period to allow for imaging, and any radiometabolites should not interfere with the imaging signal.

As there is no specific information available in the scientific literature regarding preclinical PET studies with radiolabeled 5-Cyano-3-methylpicolinamide analogues, no data on their target engagement or pharmacokinetic profiles can be presented at this time.

Methodological Advancements in Radiosynthesis for Picolinamide (B142947) Derivatives

The field of radiochemistry is continually evolving, with new methodologies being developed to improve the efficiency, yield, and accessibility of radiolabeled compounds. For picolinamide derivatives in general, advancements have focused on several key areas:

Late-Stage Functionalization: Developing reactions that allow for the introduction of a radionuclide in the final steps of a synthetic sequence. This is particularly important for short-lived isotopes like ¹¹C (half-life ≈ 20 minutes).

Improved Precursors: Designing and synthesizing precursor molecules that are more stable and reactive under radiolabeling conditions.

Automation: Utilizing automated synthesis modules to ensure reproducibility, reduce radiation exposure to chemists, and enable the production of radiotracers in a clinical setting.

Novel Radiolabeling Reagents: The development of new reagents for introducing radionuclides, such as novel fluorinating or cyanating agents, can significantly impact the feasibility of synthesizing new tracers.

While these general advancements are applicable to the synthesis of picolinamide derivatives, specific methodological breakthroughs directly related to the radiosynthesis of this compound derivatives have not yet been reported in peer-reviewed literature. The unique electronic properties conferred by the cyano and methyl substituents on the picolinamide ring would likely necessitate tailored radiosynthetic strategies.

Future Directions and Emerging Research Avenues for 5 Cyano 3 Methylpicolinamide

Integration of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction

The advent of artificial intelligence (AI) and machine learning (ML) is revolutionizing the pharmaceutical sciences. nih.govmdpi.commdpi.com These computational tools offer the potential to significantly accelerate the drug discovery process, reduce costs, and improve the success rate of identifying viable drug candidates. For 5-Cyano-3-methylpicolinamide, the application of AI and ML can be envisioned in several key areas:

Predictive Modeling of Bioactivity: Machine learning algorithms can be trained on large datasets of chemical structures and their corresponding biological activities to develop predictive models. nih.govrsc.orgpharmb.io These models can then be used to predict the bioactivity of novel derivatives of this compound against various targets, thereby prioritizing the synthesis of compounds with the highest likelihood of success.

De Novo Drug Design: Generative AI models can design entirely new molecules with desired pharmacological properties. mbios.org By providing the model with the core structure of this compound and a set of desired attributes (e.g., high potency, low toxicity), AI algorithms can generate novel analogues for synthesis and testing.

Virtual Screening and Target Identification: AI-powered virtual screening can rapidly assess large compound libraries to identify molecules that are likely to bind to a specific biological target. mbios.org This approach can be used to identify potential new targets for this compound and its derivatives.

ADMET Prediction: Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound is a critical aspect of drug development. AI and ML models can be employed to predict the ADMET profile of this compound analogues, helping to identify candidates with favorable pharmacokinetic and safety profiles early in the discovery process.

| AI/ML Application | Description | Potential Impact on this compound Research |

| Predictive Bioactivity Modeling | Using algorithms to forecast the biological effects of new derivatives. | Prioritization of synthetic efforts towards more potent compounds. |

| De Novo Design | Generating novel molecular structures with desired properties. | Creation of optimized analogues with improved efficacy and safety. |

| Virtual Screening | Computationally screening large libraries for potential binders to new targets. | Identification of novel therapeutic opportunities for the compound class. |

| ADMET Prediction | Forecasting the pharmacokinetic and toxicity profiles of new compounds. | Early deselection of candidates with poor drug-like properties. |

Exploration of Novel Biological Targets and Therapeutic Areas